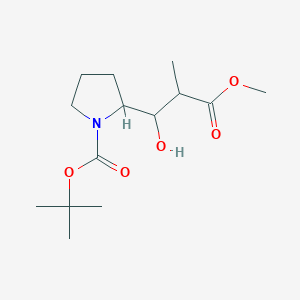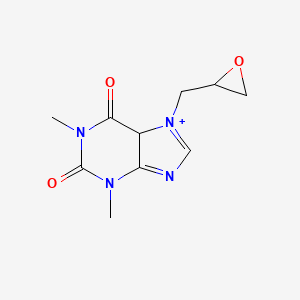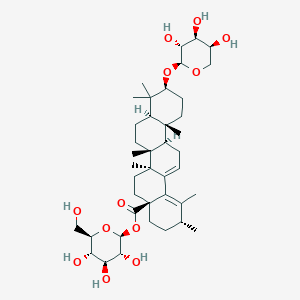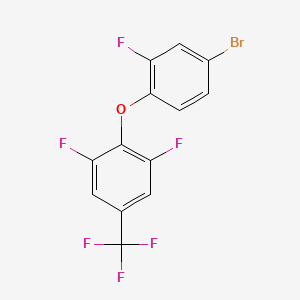
Potassium cocoyl glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium cocoyl glycinate is a mild, anionic surfactant derived from coconut oil and glycine. It is widely used in personal care products due to its gentle cleansing properties and compatibility with the skin. This compound is known for its ability to produce a rich, creamy lather while maintaining skin hydration, making it a popular ingredient in shampoos, facial cleansers, and body washes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium cocoyl glycinate is typically synthesized through the reaction of coconut fatty acid chloride with glycine in the presence of potassium hydroxide. The reaction proceeds as follows:
Acylation: Coconut fatty acid chloride reacts with glycine to form cocoyl glycine.
Neutralization: The cocoyl glycine is then neutralized with potassium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves:
Raw Material Preparation: Coconut oil is hydrolyzed to obtain fatty acids, which are then converted to fatty acid chlorides.
Reaction Process: The fatty acid chlorides are reacted with glycine in a controlled environment to ensure complete conversion.
Purification: The resulting product is purified to remove any unreacted materials and by-products, ensuring high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium cocoyl glycinate primarily undergoes the following types of reactions:
Hydrolysis: In aqueous solutions, it can hydrolyze to release glycine and coconut fatty acids.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Hydrolysis: Water and heat are the primary reagents and conditions for hydrolysis.
Substitution: Various salts can be used to replace the potassium ion under mild conditions.
Major Products Formed:
Hydrolysis: Glycine and coconut fatty acids.
Substitution: Different cocoyl glycinate salts depending on the substituting cation.
Chemistry:
Surfactant Research: this compound is studied for its surfactant properties, including its ability to reduce surface tension and form micelles.
Biology:
Skin Compatibility Studies: Research focuses on its mildness and compatibility with human skin, making it suitable for sensitive skin formulations.
Medicine:
Dermatological Applications: It is explored for use in medicated cleansers and treatments for skin conditions due to its gentle nature.
Industry:
Personal Care Products: Widely used in shampoos, facial cleansers, and body washes.
Household Cleaners: Utilized in formulations for mild household cleaning products.
Mécanisme D'action
Potassium cocoyl glycinate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing water to mix with oils and dirt, facilitating their removal. The molecular targets include the lipid layers on the skin and hair, where it helps to emulsify and lift away impurities without stripping natural oils. The pathways involved include micelle formation and interaction with skin proteins to maintain hydration and barrier function.
Comparaison Avec Des Composés Similaires
Sodium Cocoyl Glycinate: Similar in structure but uses sodium instead of potassium. It also offers mild cleansing but may have different solubility and foaming characteristics.
Cocamidopropyl Betaine: Another mild surfactant derived from coconut oil, known for its excellent foaming properties and skin compatibility.
Sodium Lauryl Sulfate: A more aggressive surfactant with stronger cleansing power but can be irritating to the skin.
Uniqueness: Potassium cocoyl glycinate stands out due to its balance of mildness and effective cleansing. It is less irritating compared to harsher surfactants like sodium lauryl sulfate and provides a more luxurious feel compared to other mild surfactants like cocamidopropyl betaine. Its ability to maintain skin hydration while providing effective cleansing makes it unique in personal care formulations.
This compound is a versatile and valuable ingredient in the formulation of gentle yet effective personal care products. Its unique properties and compatibility with the skin make it a preferred choice for many applications in the cosmetic and personal care industry.
Propriétés
Formule moléculaire |
C28H53KNO5+ |
|---|---|
Poids moléculaire |
522.8 g/mol |
Nom IUPAC |
potassium;(E)-octadec-9-enoic acid;2-(octanoylamino)acetic acid |
InChI |
InChI=1S/C18H34O2.C10H19NO3.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-9(12)11-8-10(13)14;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-8H2,1H3,(H,11,12)(H,13,14);/q;;+1/b10-9+;; |
Clé InChI |
OPYCWZAISQDBFV-TTWKNDKESA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)O.CCCCCCCC(=O)NCC(=O)O.[K+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCC(=O)NCC(=O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B12080039.png)




![Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate](/img/structure/B12080051.png)
![2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine](/img/structure/B12080053.png)





